N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Overview
Description
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins involved in cancer pathways
Mode of Action
It is suggested that the compound may interact with its targets by forming covalent bonds, leading to changes in the target’s function . The presence of the fluorophenyl group may enhance the compound’s ability to interact with its targets .
Biochemical Pathways
Similar compounds have been found to affect cancer-related pathways . The compound’s interaction with its targets could lead to downstream effects on these pathways.
Pharmacokinetics
The presence of the fluorophenyl group may enhance the compound’s bioavailability
Result of Action
Based on the potential targets and pathways, the compound could potentially inhibit the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiourea to produce the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
- N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Uniqueness
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a complex structure that includes:
- Thiadiazole Ring : A five-membered heterocyclic compound known for various biological activities.
- Fluorophenyl Group : Enhances lipophilicity and biological interactions.
- Amide Linkage : Contributes to the compound's stability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thereby modulating cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways related to inflammation, cancer progression, and microbial resistance .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been explored extensively:
- Cytostatic Activity : Studies have demonstrated that derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Case Study : A derivative was tested against multiple cancer cell lines and showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases:
- Mechanism : Thiadiazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
- Research Findings : In vitro studies revealed significant reductions in TNF-alpha and IL-6 levels upon treatment with related compounds.
Data Summary
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
- Antibacterial Study : A study evaluated the antibacterial efficacy of related thiadiazole compounds against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some derivatives .
- Anticancer Evaluation : In a preclinical trial involving human cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells .
- Inflammatory Response Assessment : An experimental model demonstrated that treatment with thiadiazole derivatives led to a marked decrease in paw edema in rats induced by carrageenan, suggesting potent anti-inflammatory effects .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S2/c1-9(2)7-12(21)18-14-19-20-15(24-14)23-8-13(22)17-11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBCQAVLWRMOJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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